REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:7][O:8][C:4]=2[CH:3]=1.S(=O)(=O)(O)O.[CH3:20]O>>[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6]([CH2:9][C:10]([O:12][CH3:20])=[O:11])=[CH:7][O:8][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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9.85 g
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Type
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reactant
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Smiles
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OC1=CC2=C(C(=CO2)CC(=O)O)C=C1
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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45 mL
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Type
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reactant
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hr
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure, water
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
|
Details
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the mixture was extracted with diethyl ether
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Type
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WASH
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Details
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The extract was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-50:50.)
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Type
|
CUSTOM
|
Details
|
the obtained crystals were recrystallized from ethyl acetate-hexane
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(=CO2)CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |